molecular formula C22H21N5O2S B2597125 N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941880-73-5

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2597125
CAS No.: 941880-73-5
M. Wt: 419.5
InChI Key: PJNVNJPSDOLYRN-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Binding Analysis for Urease Inhibition

The synthesis of novel indole-based hybrid scaffolds incorporating oxadiazole and N-(substituted-phenyl)butanamides, including structures related to N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, has been explored. These compounds have been evaluated for their in vitro inhibitory potential against the urease enzyme, showcasing potent inhibition. The study's enzyme kinetics and in silico binding analysis align, suggesting these molecules' potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Antiviral Compound Derivatives

Research into water-soluble derivatives of related compounds, aimed at evaluating their potential as antiviral agents, particularly against influenza and other respiratory infections, has been reported. These derivatives exhibit high activity against selected viruses and highlight the compound's potential in therapeutic applications (Harnden et al., 1979).

Spectroscopic and DFT Studies

The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been detailed, including spectroscopic analyses and density functional theory (DFT) based studies. These compounds demonstrate significant nonlinear optical (NLO) properties, suggesting technological applications (Haroon et al., 2019).

Potential Cannabinoid Receptor Activity

The discovery of thiazolylindoles and benzimidazole compounds in a seizure by German authorities has led to the identification of novel compounds with potential cannabinoid receptor activity. These findings contribute to the understanding of new psychoactive substances and their implications in drug research (Westphal et al., 2015).

Anticancer Activity

Research into 3,5-bis(indolyl)-1,2,4-thiadiazoles has shown that these compounds exhibit cytotoxicity against selected human cancer cell lines, identifying specific derivatives with potent activity. Such studies provide insights into the development of new anticancer agents (Kumar et al., 2011).

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)25-21(29)27-22-26-19(13-30-22)20(28)23-11-10-15-12-24-18-5-3-2-4-17(15)18/h2-9,12-13,24H,10-11H2,1H3,(H,23,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNVNJPSDOLYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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